molecular formula C4H4N2 B1198779 Pyridazine CAS No. 289-80-5

Pyridazine

Cat. No.: B1198779
CAS No.: 289-80-5
M. Wt: 80.09 g/mol
InChI Key: PBMFSQRYOILNGV-UHFFFAOYSA-N
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Description

Pyridazine is an aromatic, heterocyclic organic compound with the molecular formula C4H4N2. It contains a six-membered ring with two adjacent nitrogen atoms. This compound is isomeric with two other diazine rings, pyrimidine and pyrazine. It is a colorless liquid with a boiling point of 208°C and is miscible with water and various organic solvents . This compound and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .

Mechanism of Action

Target of Action

Pyridazine and its derivative, pyridazinone, are heterocycles that contain two adjacent nitrogen atoms . They have been utilized in medicinal chemistry against a range of biological targets . For instance, the this compound-containing drugs that have been approved by health authorities around the world include the monoamine oxidase (MAO) inhibitor minaprine, the non-peptidic human gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix, and the allosteric inhibitor of tyrosine kinase 2 (TYK2) deucravacitinib .

Mode of Action

The mode of action of this compound derivatives is based on their capacity to inhibit certain enzymes or receptors. For example, a series of compounds synthesized by Khan et al., reported the cyclooxygenase (COX)-2 inhibitory action . The this compound ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Biochemical Pathways

This compound derivatives have been shown to affect various biochemical pathways. For instance, they have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation . They also inhibit the production of prostaglandins through the inhibition of cyclooxygenase (COX) enzymes .

Pharmacokinetics

The pharmacokinetics of this compound derivatives are influenced by their unique physicochemical properties. These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its wide range of pharmacological activities. These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Biochemical Analysis

Biochemical Properties

Pyridazine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. For instance, this compound derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, which is beneficial in treating conditions like depression. Additionally, this compound interacts with tyrosine kinase 2 (TYK2), an enzyme involved in cytokine signaling pathways, making it a potential candidate for treating autoimmune diseases .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound derivatives have been observed to inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis . Furthermore, this compound can modulate gene expression by acting on transcription factors and other regulatory proteins, thereby affecting cellular functions such as differentiation and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound’s interaction with MAO leads to enzyme inhibition, resulting in increased neurotransmitter levels . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors or other signaling molecules, thereby modulating cellular responses . Changes in gene expression can also occur due to this compound’s interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its degradation products can influence long-term cellular functions . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . For example, this compound may be actively transported into specific cellular compartments, where it can exert its effects on target biomolecules .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence cellular respiration and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridazine can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound often involves the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. Another method includes the condensation of phenylhydrazine with levulinic acid .

Chemical Reactions Analysis

Pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic and nucleophilic reagents, such as halogens and amines, are used under mild to moderate conditions.

Major Products:

    Oxidation: Pyridazinone derivatives.

    Reduction: Dihydrothis compound derivatives.

    Substitution: Polysubstituted this compound derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • Pyrimidine
  • Pyrazine
  • Phthalazine

Properties

IUPAC Name

pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2/c1-2-4-6-5-3-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMFSQRYOILNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95109-07-2
Record name Polypyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95109-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7059777
Record name Pyridazine
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Molecular Weight

80.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289-80-5
Record name Pyridazine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pyridazine
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Record name PYRIDAZINE
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Record name Pyridazine
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Record name Pyridazine
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Synthesis routes and methods I

Procedure details

A THF solution (5 mL) of 3-methylfuran (Acros, 232 mg, 2.83 mmol) is cooled to −78° C. under N2 then treated with nBuLi (1.6 M in hexane, 1.8 mL, 2.9 mmol). After addition of the nBuLi, the solution is warmed to 0° C. for 15 minutes, then to room temperature for an additional 5 minutes. The reaction mixture is then cooled to −78° C. and treated with ZnCl2 (Aldrich, 0.5 M in THF, 5.8 mL, 2.9 mmol). The resulting mixture is warmed to room temperature and treated with 8-(1-ethyl-propyl)-3-iodo-2,6-dimethyl-imidazo[1,2-b]pyridazine (400 mg, 1.17 mmol) and PdCl2(dppf)-CH2Cl2 complex (Aldrich, 95 mg, 0.12 mmol). The mixture is heated to 60° C. for 4 hours, then poured into 1 N HCl (60 mL) and extracted with ethyl acetate (2×60 mL). The combined organic extracts are washed with aq. brine, dried over Na2SO4, filtered, and concentrated. The crude residue is purified by chromatography using hexane-ethyl acetate gradient (100% hexane to 20% ethyl acetate in hexane) to elute the title compound as an oil pyridazine (149 mg, 43% yield). ES-MS (m/z): calc'd for C18H23N3O: 297.2; found: 298.5 (M+H); 1H NMR (400 mHz, CDCl3): δ 7.59 (d, J=1.8 Hz, 1H), 6.71 (s, 1H), 6.47 (d, J=1.8 Hz, 1H), 3.36 (m, 1H), 2.55 (s, 3H), 2.50 (s, 3H), 2.10 (s, 3H), 1.92-1.79 (m, 4H), 0.90 (t, J=7.5 Hz, 6H).
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.8 mL
Type
catalyst
Reaction Step Five
Quantity
232 mg
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
43%

Synthesis routes and methods II

Procedure details

FIG. 2 depicts a schematic diagram 200 depicting the treatment of hydrazine waste to glutamine or a derivative thereof, in accordance with a preferred embodiment of the present invention. The hydrogenization of pyridazine using 5% Pd/C can provide glutamine in a 45% yield. Although this pyridazine is not easily biodegraded, the present inventors believe that glutamine can be utilized as a plant nutrient or that it is easily biodegradable. Glutamine can be specifically utilized as a source of energy and for nucleotide synthesis by all rapidly dividing cells. Thus, rather than acting as an environmental hazard, glutamine or a derivative can actually benefit plants exposed to it during a hydrazine remediation process, as described herein.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridazine
Reactant of Route 2
Reactant of Route 2
Pyridazine
Reactant of Route 3
Pyridazine
Reactant of Route 4
Pyridazine
Reactant of Route 5
Pyridazine
Reactant of Route 6
Pyridazine
Customer
Q & A

ANone: Several methods have been developed for pyridazine synthesis:

  • Hofmann Reaction: This reaction can be employed on this compound dicarboxamides to generate pyrimido[4,5-c]pyridazines and pyrimido[5,4-c]pyridazines. []
  • Reissert Reaction: This approach utilizes 4-aminothis compound-2-oxides as starting materials to yield key intermediates like 4-aminothis compound-3-carboxamide and 4-amino-3-cyanothis compound, essential for constructing the pyrimido[5,4-c]this compound ring system. []
  • Cyclization Reactions: Condensing hydrazines with various reagents like diethyl acetylenedicarboxylate, diketones, or dicarboxylic acid derivatives offers versatile pathways to diversely substituted pyridazines. [, ]
  • Diels-Alder Reactions: The reaction of 1,2,4,5-tetrazine-3,6-dicarboxylic acid dimethyl ester with silylalkynes provides access to 4-alkyl-5-(trimethylsilyl)-3,6-pyridazinedicarboxylic acid dimethyl esters. [] This approach highlights the use of silyl groups for further functionalization.

ANone: A combination of spectroscopic techniques is typically used:

  • NMR Spectroscopy: Proton and carbon NMR provide valuable information about the arrangement of atoms within the molecule. [, , , ] For instance, in studying benzofuro[2,3-d]pyridazones, the Nuclear Overhauser Effect (NOE) observed in NMR spectra helped determine the position of substituents. []
  • IR Spectroscopy: This method aids in identifying functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]
  • Mass Spectrometry: This technique offers insights into the molecular weight and fragmentation patterns, providing crucial structural information. [, , ]

A: Yes, single-crystal X-ray analysis confirmed the molecular structure of specific this compound derivatives. For instance, the structure of a 5,6-fused ring this compound, synthesized from a fulvene precursor, was validated using this technique. []

ANone: The electronic nature and position of substituents significantly affect the this compound ring's reactivity towards electrophilic and nucleophilic substitutions.

    A: Selective metalation using reagents like TMPMgCl·LiCl allows for regioselective functionalization. Subsequent cross-coupling reactions with arylzinc halides can introduce desired substituents at specific positions of the this compound ring. [] This approach offers a powerful tool to build complex this compound derivatives.

    ANone: Pyridazines have shown promise in various fields, including:

    • Medicinal Chemistry: this compound derivatives exhibit a broad spectrum of biological activities, making them attractive targets for drug discovery. They have been explored as potential anticancer, antifungal, and antimicrobial agents. [, , , , ] For instance, some this compound derivatives demonstrated antiproliferative activity against breast cancer (MCF-7) and hepatocellular carcinoma (Hep3B) cells. []
    • Crop Protection: Certain this compound derivatives have found applications as herbicides, fungicides, and insecticides in agriculture. [] Their effectiveness in controlling various pests and diseases makes them valuable tools in crop protection strategies.
    • Materials Science: The incorporation of this compound rings into polymers can enhance their thermal stability and mechanical properties. [] For example, aromatic poly(ether ketone this compound)s, synthesized via nucleophilic substitution reactions, showed promising properties for potential applications in electronic devices. []

    ANone: SAR studies are crucial in understanding how different substituents and structural variations influence the biological activity of this compound derivatives.

    • Substituent Effects: Introducing specific groups at different positions on the this compound core can drastically alter binding affinities and pharmacological profiles. [, ] For example, in a series of imidazo[1,2-b]pyridazines, the presence and size of substituents at the 2- and 6-positions significantly affected their ability to displace [3H]diazepam from rat brain membranes. []
    • Core Modifications: Changing the central this compound core to other heterocyclic systems, such as triazolopyridazines or pyrazolopyridazines, can impact binding selectivity and efficacy towards specific biological targets. [] This highlights the versatility of pyridazines as starting points for developing new bioactive compounds.

    ANone: Computational approaches play a crucial role in predicting and understanding the properties and behavior of this compound derivatives.

    • Molecular Modeling: Techniques like density functional theory (DFT) are employed to investigate the electronic structure, geometries, and intermolecular interactions of pyridazines. These calculations provide insights into their reactivity and potential applications. []
    • Molecular Dynamics Simulations: This method simulates the movement and interactions of atoms within a molecule, providing information about its conformational flexibility and dynamic behavior. [] These simulations are particularly useful for understanding the interactions of this compound derivatives with biological targets.
    • Quantitative Structure-Activity Relationship (QSAR) Studies: These computational models correlate molecular structures with their biological activities. This helps identify key structural features responsible for desired activities and guide the design of new compounds with improved potency and selectivity. []

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